methyl 3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate
Description
This compound belongs to a class of chemical compounds known for their varied biological and chemical properties. It has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis involves the interaction of specific precursors under controlled conditions. For instance, the reaction of 3-methyl-3-ethyl-1-amino-2-ethoxycarbonyl-3,4-dihydronaphthaline with isothiocyanates and subsequent treatment with alkali can lead to the formation of similar quinazolines (Markosyan et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds can be characterized using techniques like X-ray crystallography, which provides insights into the compound's crystalline structure and molecular geometry (Rajnikant et al., 2001).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, leading to the formation of different derivatives with distinct properties. For example, the reaction with halogenides can synthesize various substituted quinazolines (Markosyan et al., 2000). Also, the interaction with electrophiles can result in S-alkylated or N-alkylated derivatives, demonstrating the compound's reactivity and versatility (Fathalla et al., 2000).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure can be determined through experimental studies. These properties are crucial for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential biological activities, are essential for its applications in chemical synthesis and drug development. For instance, the synthesis and reactions of similar quinazoline derivatives have shown potential biological activities (Saleh et al., 2004).
properties
IUPAC Name |
methyl 3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-3-21-8-4-7-17-13(18)11-6-5-10(14(19)20-2)9-12(11)16-15(17)22/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTUYMHANMVVMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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